Technical Guide: Synthesis of 1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid
Technical Guide: Synthesis of 1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid
Executive Summary & Strategic Analysis
The target molecule, 1-(2-Amino-1-m-tolyl-ethyl)-pyrrolidine-3-carboxylic acid , represents a specialized class of 1,2-diamine-functionalized amino acids. Structurally, it consists of a pyrrolidine-3-carboxylic acid (β-proline) core N-alkylated with a 2-amino-1-(3-methylphenyl)ethyl moiety.[1]
These scaffolds are critical in medicinal chemistry, often serving as peptidomimetics, glutamate receptor modulators (iGluR), or precursors for CNS-active agents targeting monoamine transporters. The synthesis poses a specific regiochemical challenge: constructing the vicinal diamine motif where the secondary amine (pyrrolidine nitrogen) is attached to the benzylic position, while the primary amine resides on the terminal carbon.
Retrosynthetic Logic
Standard alkylation of pyrrolidine-3-carboxylic acid with 2-bromo-1-m-tolylethanamine is prone to poly-alkylation and regiochemical ambiguity. Furthermore, the direct use of styrene oxide derivatives often favors the incorrect regioisomer (terminal attack) or requires harsh conditions incompatible with the carboxylic acid moiety.
Therefore, this guide details a Modified Strecker Protocol . This approach ensures perfect regiocontrol by assembling the 1,2-diamine backbone via an
The Strategy:
-
Protection: Conversion of pyrrolidine-3-carboxylic acid to its methyl ester to improve solubility and prevent zwitterionic interference.
-
Assembly: Three-component Strecker condensation (Amine + Aldehyde + Cyanide) to form the
-aminonitrile. -
Reduction: Chemoselective hydrogenation of the nitrile to a primary amine using Raney Nickel, preserving the ester and aromatic ring.
-
Deprotection: Mild saponification to release the free acid, followed by HCl salt formation for stability.
Reaction Scheme Visualization
The following diagram illustrates the critical pathway and intermediate structures.
Figure 1: Synthetic workflow utilizing a Strecker-type assembly followed by nitrile reduction.
Detailed Experimental Protocols
Phase 1: Esterification of Pyrrolidine-3-carboxylic Acid
Objective: Mask the carboxylic acid to prevent interference during the condensation step and improve organic solubility.
Reagents:
-
Pyrrolidine-3-carboxylic acid (1.0 eq)
-
Thionyl Chloride (
) (1.5 eq) -
Methanol (anhydrous) (Solvent)
Protocol:
-
Suspend pyrrolidine-3-carboxylic acid (10.0 g, 86.9 mmol) in anhydrous MeOH (100 mL) in a round-bottom flask equipped with a reflux condenser.
-
Cool the mixture to 0°C in an ice bath.
-
Add
(9.5 mL, 130 mmol) dropwise over 30 minutes. Caution: Exothermic gas evolution (HCl/SO2). -
Heat the reaction to reflux (65°C) for 4 hours. Monitor by TLC (System: DCM/MeOH 9:1, stain: Ninhydrin).
-
Concentrate the solvent in vacuo to yield the crude methyl ester hydrochloride.
-
Free Basing: Dissolve the residue in minimal water, basify to pH 9 with saturated
, and extract with DCM ( mL). Dry over and concentrate to yield Intermediate A (Methyl pyrrolidine-3-carboxylate) as a pale yellow oil.-
Yield Target: >90%
-
Phase 2: Strecker -Aminonitrile Synthesis
Objective: Construct the C-N bond and install the carbon framework for the ethylamine side chain.
Reagents:
-
Intermediate A (1.0 eq)
-
3-Methylbenzaldehyde (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.2 eq)
-
Zinc Iodide (
) (0.05 eq, catalyst) -
Solvent: Methanol or Acetonitrile
Protocol:
-
Dissolve 3-methylbenzaldehyde (1.0 eq) and Intermediate A (1.0 eq) in anhydrous MeOH (0.5 M concentration).
-
Stir at room temperature for 30 minutes to allow imine formation equilibrium.
-
Add
(5 mol%) followed by the dropwise addition of TMSCN (1.2 eq).-
Note: TMSCN is safer than NaCN/HCN but still generates HCN upon hydrolysis. Work in a well-ventilated fume hood.
-
-
Stir the mixture at room temperature for 12–16 hours.
-
Quench with saturated
solution and extract with EtOAc. -
Wash organics with brine, dry over
, and concentrate. -
Purify via flash column chromatography (Hexane/EtOAc) to isolate Intermediate B (Aminonitrile).
-
Key Data: IR spectrum will show a weak nitrile stretch around 2230 cm⁻¹.
-
Phase 3: Chemoselective Nitrile Reduction
Objective: Reduce the nitrile to a primary amine without reducing the ester or the aromatic ring.
Reagents:
-
Intermediate B
-
Raney Nickel (Slurry in water, washed with MeOH)
-
Ammonia in Methanol (7N
in MeOH) -
Hydrogen Gas (
)
Protocol:
-
Dissolve Intermediate B in 7N
in MeOH (10 volumes). The ammonia suppresses the formation of secondary amine dimers. -
Add Raney Nickel (approx. 20 wt% of substrate). Caution: Raney Ni is pyrophoric when dry.
-
Place in a Parr hydrogenation shaker or high-pressure autoclave.
-
Pressurize to 50 psi (3.5 bar)
and shake/stir at room temperature for 6–12 hours. -
Filter the catalyst through a pad of Celite under an argon blanket (do not let the catalyst dry out).
-
Concentrate the filtrate to yield the crude diamine ester (Intermediate C ).
Phase 4: Saponification and Salt Formation
Objective: Hydrolyze the methyl ester to the final acid and stabilize as the HCl salt.
Protocol:
-
Dissolve Intermediate C in THF/Water (1:1).
-
Add Lithium Hydroxide monohydrate (
, 2.0 eq). -
Stir at room temperature for 2 hours. Monitor disappearance of ester by LC-MS.
-
Adjust pH to ~7 with 1M HCl and evaporate THF.
-
Lyophilize the aqueous phase or extract (if possible) to get the zwitterion.
-
Final Salt Formation: Dissolve the crude material in minimal ethanol and add 4M HCl in dioxane (2.0 eq). Precipitate the product by adding diethyl ether.
-
Filter the white solid, wash with ether, and dry under high vacuum.
Analytical Validation
To validate the synthesis, the following analytical parameters must be met.
Quantitative Data Summary
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 95.0% | HPLC (C18, 0.1% TFA) |
| MS (ESI+) | [M+H]⁺ = 249.16 (Free base) | LC-MS |
| Chlorine Content | 12.0 – 13.0% (for mono-HCl) | Titration ( |
NMR Expectations (D₂O, 400 MHz)
-
Aromatic:
7.10–7.30 (m, 4H, m-tolyl protons). -
Benzylic Methine:
4.20–4.40 (t, 1H, ). This is the diagnostic signal for the Strecker product. -
Side Chain Methylene:
3.40–3.60 (d, 2H, ). -
Pyrrolidine Core: Multiplets corresponding to the ring protons (
2.0–3.8), with the C3-methine (alpha to COOH) typically around 3.1–3.3. -
Methyl Group:
2.35 (s, 3H, ).
Safety & Handling
-
Cyanide Hazard: Although TMSCN is used, hydrolysis generates HCN. All waste from Phase 2 must be treated with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide before disposal.
-
Raney Nickel: Pyrophoric. Handle under inert atmosphere. Keep wet at all times.
-
High Pressure: Hydrogenation requires rated pressure vessels and blast shields.
References
-
Strecker Reaction in Synthesis
-
Groger, H. (2003). "Catalytic Enantioselective Strecker Reactions: A Promising Approach for the Synthesis of alpha-Amino Acids and Derivatives." Chemical Reviews, 103(8), 2795–2828. Link
-
-
Nitrile Reduction Methodologies
-
Gould, F. E., Johnson, G. S., & Ferris, A. F. (1960). "The Hydrogenation of Nitriles to Primary Amines." Journal of Organic Chemistry, 25(10), 1658–1660. Link
-
- Pyrrolidine Scaffold Synthesis: Nair, V., et al. (2012). "Recent Advances in the Synthesis of Pyrrolidines and Their Derivatives." Current Organic Chemistry, 16(11).
-
TMSCN Reagent Safety & Utility
-
Livingstone, D. A. (1990). "Trimethylsilyl Cyanide." e-EROS Encyclopedia of Reagents for Organic Synthesis. Link
-
